7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with phenyl, m-tolyl, and vinylbenzylthio groups
Scientific Research Applications
Chemistry
In chemistry, 7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenyl, m-tolyl, and vinylbenzylthio groups are then introduced through various substitution reactions.
Cyclization Reaction: The initial step involves the formation of the pyrrolo[3,2-d]pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a pyrimidine derivative, with a cyclizing agent under controlled conditions.
Substitution Reactions: The phenyl and m-tolyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the use of phenyl and m-tolyl halides as reagents, along with a suitable base to facilitate the substitution.
Thioether Formation: The vinylbenzylthio group is introduced through a thioether formation reaction. This involves the reaction of a vinylbenzyl halide with a thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.
Mechanism of Action
The mechanism of action of 7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, thereby modulating biochemical reactions within cells.
Receptors: It may bind to receptors on the cell surface or within cells, triggering signaling pathways that lead to specific cellular responses.
Proteins: The compound may interact with other proteins involved in cellular processes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-3-(m-tolyl)-2-((4-methylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: This compound is similar in structure but has a methyl group instead of a vinyl group on the benzylthio substituent.
7-phenyl-3-(m-tolyl)-2-((4-ethylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: This compound has an ethyl group instead of a vinyl group on the benzylthio substituent.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3OS/c1-3-20-12-14-21(15-13-20)18-33-28-30-25-24(22-9-5-4-6-10-22)17-29-26(25)27(32)31(28)23-11-7-8-19(2)16-23/h3-17,29H,1,18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFTXDWSONMVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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